4-(2-Chlorophenyl)-1H-pyrazole-3-amine chemical structure and properties
4-(2-Chlorophenyl)-1H-pyrazole-3-amine chemical structure and properties
An In-depth Technical Guide to 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, providing the structural basis for a vast array of therapeutic agents.[1] Among these, the pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands out for its remarkable versatility and broad spectrum of biological activities.[1][2][3] Pyrazole derivatives have been successfully developed into drugs for various conditions, including inflammation, cancer, and infectious diseases, owing to their unique electronic properties and ability to engage in various interactions with biological targets.[4][5][6]
This technical guide focuses on a specific, promising derivative: 4-(2-Chlorophenyl)-1H-pyrazole-3-amine . This molecule serves as a valuable building block and a pharmacophore of interest for researchers and scientists in drug development. Its structure combines the proven pyrazole core with a substituted phenyl ring, offering a template for creating libraries of compounds with diverse and tunable properties. We will explore its chemical structure, physicochemical properties, a detailed synthesis protocol, and its potential applications in modern drug discovery, providing a comprehensive resource for professionals in the field.
Chemical Structure and Physicochemical Properties
The molecular architecture of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine consists of a pyrazole ring substituted at the 4-position with a 2-chlorophenyl group and at the 3-position with an amine group. This arrangement of functional groups provides specific steric and electronic features that are crucial for its chemical reactivity and biological interactions.
The key physicochemical properties of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 95750-98-4 | [7][8] |
| Molecular Formula | C₉H₈ClN₃ | |
| Molecular Weight | 193.63 g/mol | |
| Appearance | Solid | |
| SMILES | Nc1n[nH]cc1-c2ccccc2Cl | |
| InChI Key | CTDDRNREDMYWMI-UHFFFAOYSA-N |
Note: Some physical properties like melting point and solubility are not consistently reported across public databases and may vary depending on the purity of the sample.
Synthesis Methodology: A Mechanistic Approach
The synthesis of 3-amino-4-aryl-pyrazoles is a well-established transformation in organic chemistry. A robust and common method involves the condensation of an α-aryl malononitrile derivative with hydrazine. This approach is efficient and provides direct access to the desired pyrazole core.
Causality in Experimental Design
The chosen synthetic pathway relies on the nucleophilic character of hydrazine and the electrophilic nature of the nitrile groups in the (2-chlorophenyl)malononitrile precursor.
-
Precursor Selection : (2-Chlorophenyl)malononitrile is the ideal starting material as it already contains the required 2-chlorophenyl group at the carbon atom that will become the 4-position of the pyrazole ring. The two nitrile groups are excellent precursors for the formation of the pyrazole ring and the 3-amino group.
-
Reagent Selection : Hydrazine hydrate is used as the source of the two nitrogen atoms for the pyrazole ring. It acts as a dinucleophile.
-
Solvent and Catalyst : A protic solvent like ethanol is typically used to facilitate the solubility of the reactants and intermediates. The reaction is often catalyzed by a base, such as piperidine or triethylamine, which promotes the initial nucleophilic attack and subsequent cyclization by deprotonating relevant intermediates.
-
Reaction Conditions : Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the final intramolecular cyclization and tautomerization steps.
Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)-1H-pyrazole-3-amine
Step 1: Preparation of (2-Chlorophenyl)malononitrile This precursor can be synthesized via the reaction of 2-chlorobenzyl cyanide with cyanogen chloride or through other established methods for α-arylation of malononitrile. For this protocol, we assume the precursor is commercially available or previously synthesized.
Step 2: Cyclocondensation with Hydrazine Hydrate
-
Reaction Setup : In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-chlorophenyl)malononitrile (10 mmol) in absolute ethanol (100 mL).
-
Reagent Addition : To the stirred solution, add hydrazine hydrate (12 mmol, 1.2 equivalents).
-
Catalyst Addition : Add a catalytic amount of piperidine (0.5 mL).
-
Reaction : Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Workup : After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Isolation : Pour the concentrated mixture into ice-cold water (200 mL). The solid product will precipitate.
-
Purification : Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure 4-(2-Chlorophenyl)-1H-pyrazole-3-amine.
Synthetic Workflow Diagram
Caption: Synthetic route to 4-(2-Chlorophenyl)-1H-pyrazole-3-amine.
Potential Applications in Drug Discovery
The pyrazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in FDA-approved drugs.[6] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects.[4][5][9]
-
As a Bioisostere : The pyrazole ring is often used as a bioisostere for a phenyl ring, offering improved physicochemical properties such as solubility while maintaining or enhancing biological activity.[6]
-
Enzyme Inhibition : The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, enabling strong interactions with the active sites of enzymes.[6] Many pyrazole-containing drugs function as kinase inhibitors, which are crucial in cancer therapy.[10] For example, they can target enzymes like Cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects.[4]
-
Scaffold for Library Synthesis : 4-(2-Chlorophenyl)-1H-pyrazole-3-amine is an excellent starting point for creating a library of novel compounds. The amine group at the 3-position can be readily functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR). Similarly, the NH group at the 1-position can be alkylated or arylated to further modify the molecule's properties.
Illustrative Mechanism: Pyrazole as an Enzyme Inhibitor
The diagram below illustrates a generalized concept of how a pyrazole derivative might bind to the active site of a target enzyme, such as a protein kinase.
Caption: Binding of a pyrazole inhibitor to an enzyme active site.
Conclusion
4-(2-Chlorophenyl)-1H-pyrazole-3-amine is a molecule of significant interest to the scientific and drug development community. Its straightforward synthesis, combined with the proven therapeutic potential of the pyrazole scaffold, makes it a valuable intermediate and a promising lead structure for the design of novel therapeutic agents. The presence of versatile functional groups allows for extensive chemical modification, enabling researchers to fine-tune its properties to achieve desired biological activity and selectivity. Further investigation into this and related compounds will undoubtedly contribute to the development of next-generation pharmaceuticals.
References
-
Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
-
Shaikh, R. A., et al. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]
-
A review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Available at: [Link]
-
Kumar, V., et al. (2016). Review: biologically active pyrazole derivatives. RSC Publishing. Available at: [Link]
-
Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. Available at: [Link]
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. PMC. Available at: [Link]
-
4-(4-chlorophenyl)-1H-pyrazole Properties. EPA. Available at: [Link]
-
Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. Available at: [Link]
-
1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. PubChem. Available at: [Link]
-
4-(2-bromo-5-chlorophenyl)-1H-pyrazol-5-amine. PubChem. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
-
3-amino-1-(4-chlorophenyl)-1H-pyrazole. Stenutz. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine. CAS Common Chemistry. Available at: [Link]
- Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. Google Patents.
-
4-Bromo-5-(2-chlorophenyl)-1-methyl-1H-pyrazole. Hoffman Fine Chemicals. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Atmiya University. Available at: [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
4-(4-chlorophenyl)-1h-pyrazol-3-amine. PubChemLite. Available at: [Link]
-
4-Bromo-1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. Amerigo Scientific. Available at: [Link]
-
4-cyclopropyl-1H-pyrazol-3-amine. PubChem. Available at: [Link]
Sources
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchr.org [jchr.org]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 95750-98-4|4-(2-Chlorophenyl)-1H-pyrazole-3-amine|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
